![molecular formula C16H14ClN3O3S B2694607 4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034546-17-1](/img/structure/B2694607.png)
4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
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Description
4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The compound has gained significant attention in scientific research due to its potential application in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thienopyrimidine derivatives, including those similar to the compound , involves various chemical reactions aimed at creating compounds with potential biological activities. For example, a study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, highlighting their analgesic and anti-inflammatory activities due to cyclooxygenase inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines with antifungal activity, indicating the compound's utility in developing antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Biological Applications
The biological activities of thienopyrimidine derivatives are a significant area of interest. Huang et al. (2020) explored the antiproliferative activity of a closely related compound against various cancer cell lines, demonstrating its potential as an anticancer agent (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020). This research underscores the compound's relevance in designing new therapeutic agents.
Furthermore, the study of substituted thienopyrimidines for their antimicrobial and anti-inflammatory properties highlights the broad applicability of these compounds in addressing various medical challenges, including microbial infections and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
properties
IUPAC Name |
4-chloro-2-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-23-13-8-10(17)2-3-11(13)15(21)18-5-6-20-9-19-12-4-7-24-14(12)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPMHZPECQQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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